2-((4-Fluorophenyl)thio)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S2/c19-13-3-5-14(6-4-13)26-11-16(23)22-8-7-12(10-22)17-20-18(24-21-17)15-2-1-9-25-15/h1-6,9,12H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKCSEALUBIYSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)CSC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-((4-Fluorophenyl)thio)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone , with CAS number 1797846-24-2 , is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 403.5 g/mol . The presence of multiple functional groups, including a thiophene ring and an oxadiazole moiety, contributes to its diverse biological properties.
Mechanisms of Biological Activity
Research indicates that compounds containing oxadiazole and thiophene rings exhibit a wide range of biological activities, including:
- Anticancer Activity : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The oxadiazole derivatives are known to inhibit key cellular pathways involved in tumor growth and metastasis.
- Antimicrobial Effects : The incorporation of the thiophene and oxadiazole structures has been associated with enhanced antimicrobial properties against both bacterial and fungal strains.
- Anti-inflammatory Properties : Some derivatives exhibit inhibitory effects on cyclooxygenase enzymes (COX), which are crucial in the inflammatory response.
Anticancer Activity
A study highlighted that analogs of oxadiazole derivatives showed significant cytotoxicity against several cancer cell lines, with IC50 values ranging from 0.31 µM to 0.53 µM in MCF-7 (breast cancer) and A549 (lung cancer) cells respectively . The compound's structural features likely contribute to its ability to interfere with cancer cell proliferation.
Antimicrobial Activity
Research has demonstrated that related compounds exhibit potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis .
Anti-inflammatory Activity
Compounds similar to this compound have been identified as selective COX inhibitors, which may provide therapeutic benefits in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a recent study focused on the anticancer efficacy of oxadiazole derivatives, it was found that the introduction of specific substituents significantly enhanced the cytotoxicity against various cancer cell lines. The study concluded that modifications at the thiophene or phenyl positions could lead to improved therapeutic agents for cancer treatment.
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial activity of several thiophene-containing compounds against clinical isolates of bacteria. The results indicated that these compounds not only inhibited bacterial growth but also demonstrated synergistic effects when combined with standard antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related molecules from the evidence, focusing on core motifs, substituents, and inferred pharmacological properties:
*Calculated based on molecular formula.
Structural and Functional Differences
Core Heterocycles: The target compound’s pyrrolidine-oxadiazole core distinguishes it from triazole-based analogs (e.g., compounds in ). The thiophen-2-yl substituent on the oxadiazole provides π-conjugation and lipophilicity, contrasting with pyridinyl or phenylsulfonyl groups in triazole derivatives, which may alter solubility and bioavailability .
Substituent Effects :
- The 4-fluorophenylthio group in the target compound introduces sulfur-based hydrophobicity, similar to the bis-thioether linkage in compound 3d . However, the absence of a pyridinyl or methyl group (as in 3d) could reduce hydrogen-bonding interactions with biological targets.
- Compared to the chloro-substituted oxadiazole in , the thiophene moiety in the target compound may offer improved aromatic stacking interactions in enzyme binding pockets.
Synthetic Complexity :
- The pyrrolidine-oxadiazole scaffold likely requires multi-step synthesis, including cyclization (e.g., amidoxime intermediate formation for oxadiazole) and nucleophilic substitution (for thioether linkage), similar to triazole-based protocols .
Pharmacological Implications
- Antimicrobial Potential: Compound 3d demonstrates antimicrobial activity, suggesting that the target compound’s thiophene-oxadiazole system might also exhibit such properties, albeit with modified potency due to structural differences.
- Kinase Inhibition: Oxadiazoles are known kinase inhibitors; the thiophene substituent could modulate selectivity compared to triazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
